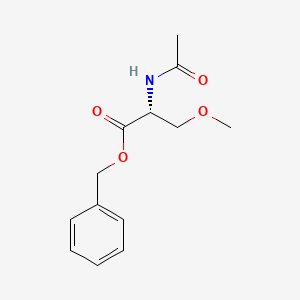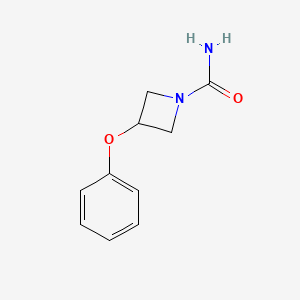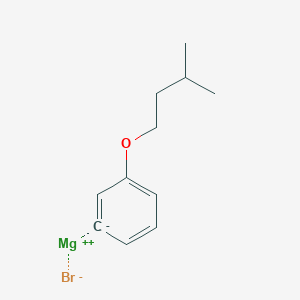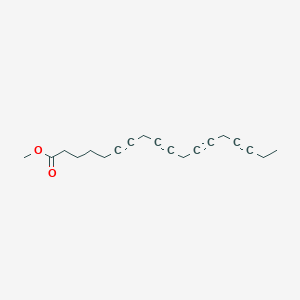
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester is a synthetic compound with the molecular formula C19H22O2 It is characterized by the presence of multiple triple bonds in its carbon chain, making it a polyunsaturated fatty acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester typically involves the esterification of 6,9,12,15-Octadecatetraynoic Acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of partially or fully saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Partially or fully saturated esters.
Substitution: Amino or thio-substituted esters.
Aplicaciones Científicas De Investigación
Methyl 6,9,12,15-Octadecatetraynoic Acid Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 6,9,12,15-Octadecatetraynoic Acid Ester involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It may also interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 9,12,15-Octadecatrienoate:
Methyl 6,9,12-Octadecatrienoate: This compound has three triple bonds and is structurally similar but lacks one triple bond compared to Methyl 6,9,12,15-Octadecatetraynoic Acid Ester.
Uniqueness
This compound is unique due to its four triple bonds, which confer distinct chemical reactivity and potential biological activities. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C19H22O2 |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
methyl octadeca-6,9,12,15-tetraynoate |
InChI |
InChI=1S/C19H22O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6,9,12,15-18H2,1-2H3 |
Clave InChI |
NBJVZGGXGPFCOO-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


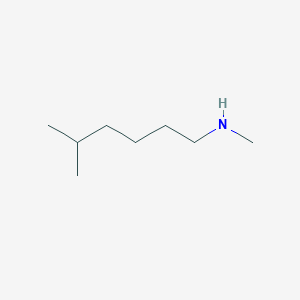
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
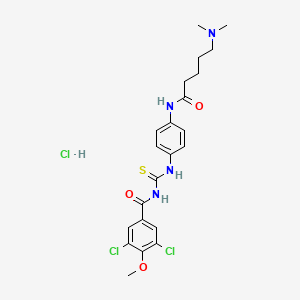
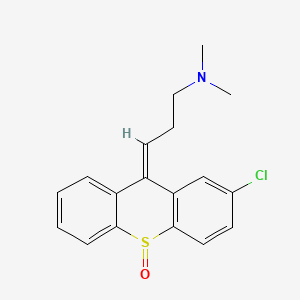
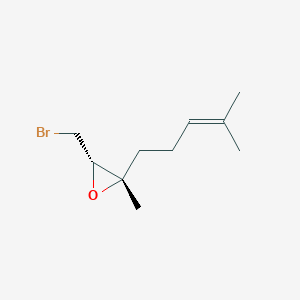
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
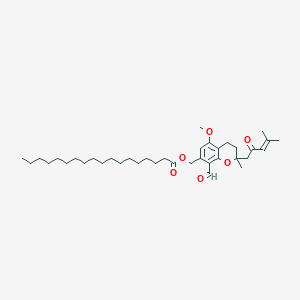
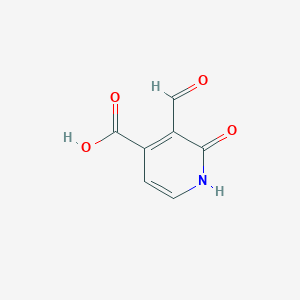
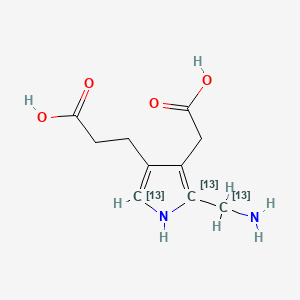
![Butyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl carbonate](/img/structure/B13441931.png)
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
